7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one
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Overview
Description
7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. This particular compound is of interest due to its unique structure, which includes a phenyldiazenyl group, potentially imparting unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one typically involves the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of various Lewis acids . The reaction conditions are optimized to achieve high yields and purity of the product. The process involves several steps, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and reduce the risk of contamination. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic and biliary antispasmodic activities.
4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-Hydroxy-4-methyl-8-(phenyldiazenyl)chromen-2-one is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-phenyldiazenylchromen-2-one |
InChI |
InChI=1S/C16H12N2O3/c1-10-9-14(20)21-16-12(10)7-8-13(19)15(16)18-17-11-5-3-2-4-6-11/h2-9,19H,1H3 |
InChI Key |
YJZOQRLRKLAUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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